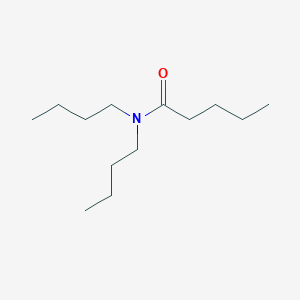

N,N-dibutylpentanamide

Description

Structure

3D Structure

Properties

CAS No. |

14313-88-3 |

|---|---|

Molecular Formula |

C13H27NO |

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N,N-dibutylpentanamide |

InChI |

InChI=1S/C13H27NO/c1-4-7-10-13(15)14(11-8-5-2)12-9-6-3/h4-12H2,1-3H3 |

InChI Key |

VXZDQWAMPQZQQL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(CCCC)CCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of N,n Dibutylpentanamide

Established Synthetic Pathways for Amide Formation involving Pentanoic Acid Derivatives and Dibutylamine (B89481)

Traditional methods for synthesizing N,N-dibutylpentanamide involve the coupling of a pentanoic acid derivative with dibutylamine. These methods are well-established and widely used due to their reliability and high yields.

One of the most common and efficient methods for preparing this compound is the reaction between pentanoyl chloride (an acyl chloride) and dibutylamine. Acyl chlorides are highly reactive carboxylic acid derivatives, making this reaction rapid and often exothermic. chemguide.co.uk

The high reactivity of the acyl chloride is due to the electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon. This creates a significant partial positive charge on the carbon, making it highly susceptible to nucleophilic attack. docbrown.infolibretexts.org The reaction is typically carried out in the presence of a base, such as pyridine or an excess of the amine reactant, to neutralize the hydrogen chloride (HCl) byproduct that is formed. chemguide.co.uk The formation of HCl would otherwise protonate the unreacted dibutylamine, rendering it non-nucleophilic and halting the reaction. chemguide.co.uk

This method is highly effective for synthesizing N-substituted amides. chemguide.co.uk

The mechanism for this reaction is a nucleophilic addition-elimination process. docbrown.infochemguide.co.uk

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of dibutylamine attacks the electrophilic carbonyl carbon of pentanoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen. docbrown.infochemguide.co.uk

Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the chloride ion, being a good leaving group, is expelled. chemguide.co.uk

Deprotonation: A second molecule of dibutylamine acts as a base, removing a proton from the positively charged nitrogen atom to yield the final this compound and a dibutylammonium chloride salt. chemguide.co.uk

The direct synthesis of amides from a carboxylic acid and an amine is an atom-economical and greener alternative to the acyl chloride method, as it avoids the use of activating agents and produces water as the only byproduct. libretexts.org However, the direct reaction between pentanoic acid and dibutylamine to form this compound is challenging. libretexts.org

The primary obstacle is the acid-base reaction that occurs upon mixing the carboxylic acid and the amine, which forms a stable and unreactive ammonium carboxylate salt. High temperatures (typically >150 °C) are required to drive off water and shift the equilibrium toward the formation of the amide. libretexts.org

The mechanism of this thermal condensation is complex. It is believed to proceed through a neutral intermediate pathway rather than the direct collapse of the salt. dur.ac.uk Computational studies suggest that a pathway involving a carboxylic acid dimer may be accessible, which can then be attacked by the amine. dur.ac.uk This avoids the high energy barrier associated with removing a proton from the ammonium ion.

Key mechanistic steps are:

Salt Formation (Equilibrium): Pentanoic acid and dibutylamine react to form dibutylammonium pentanoate.

Thermal Dehydration: At high temperatures, the equilibrium shifts, and a water molecule is eliminated to form the amide bond.

Due to the harsh conditions required, this method is often not suitable for molecules with sensitive functional groups.

Advanced and Green Synthetic Approaches for this compound

To overcome the limitations of established methods, significant research has focused on developing catalytic and continuous flow processes for amide synthesis. These approaches offer milder reaction conditions, higher efficiency, and improved sustainability.

Catalytic direct amidation allows the reaction between pentanoic acid and dibutylamine to proceed under much milder conditions, avoiding the need for high temperatures. Boron-based catalysts, such as boronic acids, have emerged as particularly effective for this transformation. organic-chemistry.org

The proposed catalytic cycle for a boronic acid catalyst generally involves:

Activation: The boronic acid reacts with the carboxylic acid (pentanoic acid) to form an acylboronate intermediate. This species is more electrophilic than the original carboxylic acid.

Nucleophilic Attack: The amine (dibutylamine) attacks the carbonyl carbon of the activated acylboronate.

Amide Formation: A tetrahedral intermediate is formed, which then collapses to yield this compound and regenerate the boronic acid catalyst.

This catalytic approach significantly lowers the activation energy for the reaction, allowing for high yields at or near room temperature. organic-chemistry.org

Flow chemistry, or continuous synthesis, has become a powerful tool for chemical manufacturing, offering advantages in safety, efficiency, and scalability over traditional batch processing. amidetech.com The synthesis of amides, including this compound, is well-suited for flow chemistry. nih.gov

In a typical flow setup, streams of the reactants (e.g., pentanoic acid and dibutylamine, with a catalyst) are pumped and mixed in a reactor coil. acs.org The precise control over parameters like temperature, pressure, and residence time allows for rapid optimization and high yields. amidetech.com The small reactor volume enhances heat and mass transfer, making even highly exothermic reactions manageable. amidetech.com

Advantages of flow synthesis for this compound include:

Improved Safety: Small reaction volumes minimize the risk associated with hazardous reagents or exothermic reactions.

Higher Yields and Purity: Precise control over reaction conditions often leads to fewer side products. acs.org

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Integration: Flow systems can be "telescoped," allowing for multi-step syntheses and purifications to be performed continuously without isolating intermediates. acs.org

Recent developments have demonstrated simple and efficient solvent-free protocols for the continuous flow synthesis of amides at room temperature using coupling reagents in a screw reactor, achieving nearly complete conversion in short residence times. rsc.org

Derivatization Strategies for this compound and Related Amides

Derivatization of this compound involves chemically modifying the molecule to alter its properties or to prepare it for analysis. As a tertiary amide, the amide group itself is relatively unreactive. sigmaaldrich.com Therefore, derivatization strategies typically target the alkyl chains.

One potential strategy is the functionalization of the C-H bonds on the butyl or pentyl chains. Modern synthetic methods, such as hydrogen atom transfer (HAT) catalysis, can enable the direct functionalization of otherwise unreactive C(sp³)–H bonds in amides. researchgate.net This could allow for the introduction of new functional groups (e.g., hydroxyl, halogen) onto the alkyl backbone of the molecule.

Another approach involves derivatization of the precursor molecules before amide synthesis. For example, a functionalized pentanoic acid or a modified dibutylamine could be used in one of the synthetic pathways described above to create a derivative of this compound with desired functionalities.

For analytical purposes, such as gas chromatography (GC), derivatization is sometimes employed to increase the volatility or thermal stability of a compound. sigmaaldrich.com While this compound is likely volatile enough for GC analysis, related compounds with polar functional groups might require derivatization, for example, through silylation of hydroxyl groups. sigmaaldrich.com

O-Methylation of this compound to Aminium Salts

The activation of tertiary amides can be achieved through O-alkylation, which converts the weakly electrophilic carbonyl carbon into a much more reactive imidatonium or aminium species. While direct O-methylation of this compound is not extensively documented in readily available literature, the principle can be understood from the general reactivity of tertiary amides with powerful alkylating agents.

Reagents such as Meerwein's salt (triethyloxonium tetrafluoroborate) or dimethyl sulfate are known to alkylate the carbonyl oxygen of amides. This process forms a highly electrophilic O-alkylated intermediate, an alkoxyiminium salt. The positive charge on the nitrogen atom in the resulting aminium salt significantly activates the carbon atom for nucleophilic attack.

Table 1: O-Alkylation of Tertiary Amides

| Amide Substrate | Alkylating Agent | Intermediate |

|---|---|---|

| N,N-Dimethylformamide | Dimethyl sulfate | N,N-Dimethyl-methoxy-methaniminium methyl sulfate |

This table presents a generalized representation of O-alkylation reactions.

The formation of the aminium salt is a critical step, as it transforms the unreactive amide into a versatile intermediate for further synthetic manipulations. The choice of the alkylating agent and reaction conditions is crucial to favor O-alkylation over potential N-alkylation, although with tertiary amides, N-alkylation is not possible.

Subsequent Reactions Leading to Amidines

The aminium salts derived from the O-alkylation of this compound are highly susceptible to nucleophilic attack. This reactivity is harnessed in the synthesis of amidines, where a primary amine serves as the nucleophile.

Synthesis of N,N,N'-Tributylpentanamidine (TBPA)

The synthesis of N,N,N'-Tributylpentanamidine (TBPA) from this compound can be envisioned as a two-step process. First, the amide is activated, for instance, through O-methylation to form the corresponding aminium salt. In the second step, this activated intermediate reacts with a primary amine, in this case, n-butylamine.

The reaction proceeds via the nucleophilic addition of n-butylamine to the electrophilic carbon of the aminium salt. This is followed by the elimination of the methoxy group (or other leaving group from the O-alkylation agent), resulting in the formation of the trisubstituted amidine, TBPA.

Table 2: Proposed Synthesis of N,N,N'-Tributylpentanamidine (TBPA)

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1. Activation | This compound | Dimethyl sulfate | N,N-Dibutyl-1-methoxy-pentan-1-iminium methyl sulfate |

This table outlines a plausible synthetic route based on established chemical principles.

Exploration of Novel Amidination Reagents

The direct conversion of amides to amidines often requires harsh conditions or the use of toxic reagents. Consequently, the development of novel, milder, and more efficient amidination reagents is an active area of research. These reagents typically function by activating the amide carbonyl in situ, facilitating the subsequent reaction with an amine.

One class of activating agents includes phosphorus-based reagents. For instance, the reaction of a tertiary amide with phosphorus oxychloride generates a chloroiminium salt intermediate. This species is highly reactive towards nucleophiles like primary amines, leading to the formation of the corresponding amidine.

Another approach involves the use of trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a non-nucleophilic base. This combination generates a highly reactive triflyloxyiminium intermediate, which readily reacts with amines to afford amidines.

Table 3: Novel Reagents for the Conversion of Tertiary Amides to Amidines

| Activating Reagent | Intermediate | Subsequent Nucleophile | Product |

|---|---|---|---|

| Phosphorus oxychloride | Chloroiminium salt | Primary amine | Trisubstituted amidine |

The exploration of these and other novel reagents aims to broaden the scope and improve the efficiency of amidine synthesis from readily available amide precursors like this compound. The development of catalytic methods for this transformation remains a significant goal in synthetic chemistry.

Chemical Reactivity and Transformation Mechanisms of N,n Dibutylpentanamide

Fundamental Amide Reactivity under Diverse Conditions

N,N-dibutylpentanamide, as a tertiary amide, exhibits reactivity characteristic of this functional group, which is largely influenced by the electronic and steric properties of its substituents. The presence of two butyl groups on the nitrogen atom significantly impacts its chemical behavior compared to primary or secondary amides.

Amides are generally stable to hydrolysis, but this reaction can be catalyzed under acidic or basic conditions. The stability of this compound is enhanced by the steric hindrance provided by the two butyl groups on the nitrogen atom. fiveable.me This steric bulk makes it more difficult for nucleophiles, such as water or hydroxide (B78521) ions, to attack the electrophilic carbonyl carbon. fiveable.me

Under acidic conditions , the degradation pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, yields pentanoic acid and dibutylamine (B89481).

Under basic conditions , the pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate which then expels the dibutylamide anion, a relatively poor leaving group. Protonation of this anion yields dibutylamine, and the other product is the pentanoate salt.

While generally robust, N,N-disubstituted amides can undergo biodegradation. For example, the structurally similar compound N,N-diethyl-m-toluamide (DEET) is known to be degraded by certain bacteria through the hydrolysis of the amide bond, yielding the corresponding carboxylic acid and diethylamine. nih.gov A similar microbial degradation pathway could be anticipated for this compound in specific biological environments.

The rate of hydrolysis is generally slower for tertiary amides like this compound than for primary or secondary amides due to the lack of N-H protons that can be abstracted and the significant steric shielding of the carbonyl group. fiveable.me

| Factor | Influence on Hydrolysis Rate | Mechanism |

|---|---|---|

| Acidic pH | Increases | Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. |

| Basic pH | Increases | Direct nucleophilic attack by hydroxide ions on the carbonyl carbon. |

| Steric Hindrance | Decreases | The two butyl groups on the nitrogen atom physically block the approach of nucleophiles to the carbonyl carbon. fiveable.me |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed at a significant rate. mdpi.comnih.gov |

The carbonyl carbon in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. masterorganicchemistry.com However, its reactivity towards nucleophilic attack is considerably lower than that of aldehydes or ketones. fiveable.me Nucleophilic addition to the carbonyl group is a key step in many reactions, leading to a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org

Nucleophilic Acyl Substitution: This is the most common reaction type for amides. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The reaction's success depends on the leaving group's ability. In the case of this compound, the leaving group would be the dibutylamide anion (⁻N(C₄H₉)₂), which is a strong base and therefore a poor leaving group. Consequently, these reactions typically require harsh conditions or activation of the amide.

One notable substitution reaction is transamidation , where an amine nucleophile displaces the amide's amino group. Recent studies have shown that carbon dioxide can act as a catalyst for the transamidation of tertiary amides. organic-chemistry.orgchemrxiv.org In this process, CO₂ is believed to stabilize the tetrahedral intermediate, facilitating the substitution. organic-chemistry.org

Reduction: this compound can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, ultimately converting the carbonyl group into a methylene (B1212753) group (CH₂) to yield N,N-dibutylpentan-1-amine.

| Reaction Type | Reagent/Condition | Product | General Mechanism |

|---|---|---|---|

| Nucleophilic Acyl Substitution (Hydrolysis) | H₃O⁺ or OH⁻, heat | Pentanoic acid and Dibutylamine | Nucleophilic addition to the carbonyl followed by elimination of the amino group. fiveable.me |

| Nucleophilic Acyl Substitution (Transamidation) | Amine (R₂NH), CO₂ (catalyst) | New tertiary amide | CO₂-catalyzed stabilization of the tetrahedral intermediate. organic-chemistry.org |

| Reduction | LiAlH₄ followed by H₂O | N,N-Dibutylpentan-1-amine | Nucleophilic addition of hydride, followed by elimination of oxygen. |

Mechanistic Investigations of this compound in Complex Reactions

This compound itself is not a switchable hydrophilicity solvent (SHS). However, it serves as a direct synthetic precursor to a compound that is. SHSs are solvents that can reversibly change their miscibility with water in response to a trigger, such as the addition or removal of CO₂. rsc.orgrsc.org The functional group responsible for this "switching" behavior is typically an amidine. rsc.org this compound can be converted into the corresponding amidine, N,N-dibutyl-N'-pentanamidine, through various synthetic methods, such as reaction with a primary amine after activation of the amide carbonyl group. semanticscholar.org It is this resulting amidine that functions as an SHS.

The mechanism of hydrophilicity switching is based on the reversible reaction between the amidine, water, and carbon dioxide. rsc.org The amidine derived from this compound is a hydrophobic compound with low miscibility in water.

"On" Switch (Hydrophilic State): When carbon dioxide is bubbled through a biphasic mixture of the amidine and water, the CO₂ dissolves and forms carbonic acid (H₂CO₃). The amidine, being a relatively strong base, is protonated by the carbonic acid. This reaction forms an amidinium bicarbonate salt. acs.orgresearchgate.net This salt is ionic and, therefore, highly soluble in water, causing the two formerly separate layers to become a single, homogeneous phase. rsc.org

"Off" Switch (Hydrophobic State): The process is reversible. The amidinium bicarbonate salt is stable only in the presence of a sufficient partial pressure of CO₂. When the CO₂ is removed—for instance, by bubbling an inert gas like nitrogen or air through the solution—the equilibrium shifts. rsc.orgresearchgate.net The bicarbonate anion decomposes, releasing CO₂, and the amidinium cation is deprotonated, reverting to its original, neutral, and water-insoluble amidine form. This causes the homogeneous solution to separate back into two distinct aqueous and organic layers.

This reversible conversion allows for applications in green chemistry, such as facilitating product extraction and catalyst separation without the need for traditional, energy-intensive distillation processes. morressier.com

The structure of the parent amide, this compound, dictates the structure of the resulting amidine, which in turn significantly influences the efficiency of the switching process.

Steric Hindrance: The two butyl groups attached to one of the amidine's nitrogen atoms create steric bulk. This can influence the rate of protonation by carbonic acid and the stability of the resulting amidinium salt. While some steric hindrance is necessary to prevent unwanted side reactions, excessive bulk could potentially slow down the switching kinetics. fiveable.me

Basicity: The basicity of the amidine group is crucial for the switching process. It must be basic enough to be protonated by carbonic acid. The alkyl groups (butyl and pentyl) are electron-donating, which increases the electron density on the nitrogen atoms and enhances the basicity of the amidine, favoring the formation of the bicarbonate salt.

Hydrophobicity: The length and branching of the alkyl chains (the butyl and pentyl groups) determine the hydrophobicity of the neutral amidine. This property affects the phase separation when the CO₂ is removed and influences the solvent's ability to dissolve nonpolar solutes in its hydrophobic state.

Therefore, the specific structure of this compound provides a balance of steric and electronic properties in its corresponding amidine that makes it an effective component in the design of switchable hydrophilicity solvent systems.

Participation in Catalyst Systems (e.g., as a precursor or ligand)

No literature was identified that describes the use of this compound as a precursor for catalysts or as a ligand in any catalytic system. While the broader class of N,N-dialkylamides has been explored in catalysis, for instance as directing groups in C-H activation reactions, no such role has been documented specifically for this compound.

Kinetics and Thermodynamics of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the published literature.

Reaction Rate Constants and Order Determination

No studies were found that determined the reaction rate constants or the order of any reaction involving this compound.

Activation Energy and Thermodynamic Parameters of Transformations

There is no available data on the activation energy or other thermodynamic parameters (such as enthalpy, entropy, or Gibbs free energy of activation) for any chemical transformation of this compound.

Theoretical and Computational Studies of N,n Dibutylpentanamide and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, rooted in solving the Schrödinger equation, offer a fundamental understanding of the electron distribution and orbital energies within a molecule. northwestern.eduresearchgate.netlsu.edu For N,N-dibutylpentanamide, these calculations illuminate the nature of the amide bond and the influence of the N-butyl and pentanoyl groups on its electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For a typical tertiary amide like this compound, the HOMO is expected to have significant contribution from the lone pair of electrons on the nitrogen atom, delocalized into the carbonyl π system. The LUMO is generally the π* antibonding orbital of the carbonyl group. researchgate.net This distribution of frontier orbitals dictates that nucleophilic attack will likely occur through the nitrogen or oxygen atoms, while electrophilic attack will target the carbonyl carbon.

Table 1: Representative Frontier Molecular Orbital Energies for a Model N,N-Dialkylamide

| Orbital | Energy (eV) | Description |

| LUMO | 1.5 - 2.5 | π* orbital of the C=O group |

| HOMO | -8.0 - -9.0 | Predominantly non-bonding orbital with contribution from the nitrogen lone pair and the C=O π-system |

| HOMO-LUMO Gap | 9.5 - 11.5 | Indicates high kinetic stability |

Note: These values are illustrative for a generic N,N-dialkylamide, calculated at a typical level of theory, and serve as an approximation for this compound in the absence of specific literature data.

The charge distribution within this compound is heavily influenced by the polar amide group. The oxygen atom of the carbonyl group is significantly more electronegative than the carbon atom, leading to a partial negative charge on the oxygen and a partial positive charge on the carbon. The nitrogen atom's lone pair is delocalized into the carbonyl group, which reduces its basicity compared to an amine but still results in a complex electronic environment. masterorganicchemistry.com

Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential, typically colored red, indicate areas that are rich in electrons and susceptible to electrophilic attack. For this compound, the most negative potential is expected to be localized around the carbonyl oxygen atom. Regions of positive potential, colored blue, are electron-deficient and prone to nucleophilic attack, with the area around the carbonyl carbon and the protons on the alpha-carbons of the N-butyl groups being potential sites.

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules, such as solvents. uomustansiriyah.edu.iqamanote.com These simulations are governed by classical mechanics and employ force fields to describe the potential energy of the system.

The key conformational feature of amides is the rotation around the C-N bond, which has partial double bond character due to resonance. masterorganicchemistry.com This restricted rotation leads to the possibility of cis and trans isomers. For tertiary amides like this compound, the steric hindrance between the alkyl groups on the nitrogen and the acyl group generally makes the trans conformation significantly more stable. researchgate.net

MD simulations can be used to explore the potential energy surface associated with the rotation around the C-N bond and other single bonds within the butyl and pentanoyl chains. These simulations can determine the relative energies of different conformers and the energy barriers for their interconversion. researchgate.netacs.org

Table 2: Estimated Rotational Barrier for the C-N Amide Bond in a Tertiary Amide

| Parameter | Estimated Value (kcal/mol) |

| Rotational Energy Barrier | 15 - 20 |

Note: This is a typical range for tertiary amides and provides an estimate for this compound.

The solvent environment can have a profound impact on the conformation, stability, and reactivity of a solute. acs.org this compound is a precursor to N,N,N′-tributylpentanamidine, a known switchable hydrophilicity solvent. In this context, understanding the behavior of this compound in different solvent environments is of particular interest.

Molecular dynamics simulations can model the explicit interactions between this compound and solvent molecules. In a nonpolar solvent, the amide is likely to adopt conformations that minimize its dipole moment. In a polar, protic solvent, hydrogen bonding between the solvent and the carbonyl oxygen of the amide would be a significant interaction. In the context of switchable solvents, simulations could explore the interactions of this compound in both the hydrophobic and hydrophilic forms of the solvent system, providing insights into the partitioning and reactivity of the amide in these different phases.

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. rsc.orgacs.org For this compound, computational methods can be used to elucidate the mechanisms of its synthesis and its subsequent conversion to other compounds.

For instance, the formation of this compound from valeroyl chloride and dibutylamine (B89481) could be modeled to understand the energetics of the nucleophilic acyl substitution reaction. More relevant to its application, the mechanism of its conversion to N,N,N′-tributylpentanamidine can be studied in detail. This would likely involve modeling the activation of the amide, for example, through reaction with a reagent like phosphorus oxychloride or a Vilsmeier-type reagent, followed by reaction with another equivalent of dibutylamine. Quantum chemical calculations can be employed to determine the structures and energies of reactants, intermediates, transition states, and products along the reaction pathway, providing a detailed picture of the reaction mechanism and identifying the rate-determining step.

Transition State Analysis

Transition state analysis is a fundamental aspect of computational chemistry used to understand reaction mechanisms and determine reaction rates. A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, acting as a barrier between reactants and products. ucsb.edu For a molecule like this compound, transition state analysis would typically focus on reactions such as hydrolysis, thermal decomposition, or rotation around the C-N amide bond.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate and characterize these transition states. nih.gov The process involves optimizing the molecular geometry to find a first-order saddle point on the potential energy surface, which is confirmed by a frequency calculation showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For the alkaline hydrolysis of N,N-dialkylamides, theoretical studies on simpler analogues like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have shown a stepwise mechanism involving the formation of a tetrahedral intermediate. The transition state for the formation of this intermediate is crucial for determining the reaction's energy barrier. Computational models indicate that the free energy barrier is influenced by the steric hindrance of the alkyl groups on the nitrogen atom. Larger substituents, such as the butyl groups in this compound, would be expected to increase the energy barrier for nucleophilic attack at the carbonyl carbon.

Table 1: Illustrative Calculated Free Energy Barriers for Base-Catalyzed Hydrolysis of Various Amides

| Amide | Calculated Free Energy Barrier (kcal/mol) |

| Formamide | 21.6 |

| N-methylacetamide | 22.7 |

| N,N-dimethylformamide (DMF) | 23.1 |

| N,N-dimethylacetamide (DMA) | 26.0 |

Note: This table presents data for simpler amides to illustrate the impact of substitution on activation energy. Data for this compound is not available.

Reaction Pathway Prediction

Reaction pathway prediction involves mapping the energetic landscape that connects reactants to products through one or more transition states and intermediates. For this compound, key reaction pathways of interest would include hydrolysis (both acid and base-catalyzed) and thermal elimination.

Computational models can predict the most favorable reaction pathways by comparing the activation energies of competing mechanisms. labcompare.com For example, in the acidic hydrolysis of amides, protonation can occur at either the carbonyl oxygen or the amide nitrogen. Theoretical studies consistently show that for planar amides, O-protonation is energetically favored and leads to the subsequent nucleophilic attack by water. nih.gov However, significant twisting or pyramidalization of the amide bond, which could be influenced by bulky butyl groups, can increase the likelihood of N-protonation, potentially opening up alternative reaction pathways. nih.govnih.gov

A common reaction pathway for N-substituted amides with β-hydrogens is thermal decomposition via a cyclic, six-membered transition state, leading to an elimination reaction. researchgate.net For this compound, this would involve the transfer of a hydrogen atom from one of the butyl chains to the carbonyl oxygen, leading to the formation of pentanoic acid and N-butyl-1-butanimine. Predicting the viability of this pathway would require calculating the activation energy for this intramolecular hydrogen transfer.

Predictive Modeling of Chemical Properties and Reactivity

Predictive modeling uses computational methods to calculate various chemical properties and reactivity descriptors without the need for experimental synthesis and measurement. These models can provide insights into the molecule's stability, electronic structure, and potential behavior in chemical reactions.

For this compound, basic molecular and chemical properties can be computed using software packages that employ quantum mechanical principles. While detailed studies are absent, databases like PubChem provide some automatically computed properties based on its structure. nih.gov

Table 2: Computationally Predicted Properties for this compound

| Property | Value |

| Molecular Weight | 213.36 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 9 |

| Exact Mass | 213.209264485 Da |

| Polar Surface Area | 20.3 Ų |

Source: PubChem CID 304103. These properties are computationally generated. nih.gov

More advanced modeling for this compound would involve calculating reactivity indices derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis could be used to quantify the degree of resonance stabilization in the amide bond, which is known to be a key factor in the reactivity of amides. nih.gov Steric hindrance from the two butyl groups in this compound would likely cause some deviation from planarity, reducing resonance and potentially increasing the reactivity of the C-N bond compared to less substituted amides. mdpi.com

Advanced Applications in Chemical Processes

Role in Separation Science and Extraction Processes

The distinct properties of N,N-dibutylpentanamide make it a compound of interest in the field of separation science, particularly in the development of novel extraction and recovery systems.

As a Precursor for Switchable Hydrophilicity Solvents (SHSs) in Oil Recovery

This compound serves as a key precursor in the synthesis of tributylpentanamidine (TBPA), a tertiary amidine that functions as a switchable hydrophilicity solvent (SHS). This property is particularly valuable in enhanced oil recovery applications. The synthesis of TBPA from this compound is a two-step process. The first step involves the synthesis of this compound itself, which is then converted to the tertiary amidine, TBPA, in the second step. nih.gov

TBPA can be applied as a coating to the surfaces of highly porous materials like blanket aerogels. These coated aerogels exhibit controllable wettability; they are hydrophobic and oleophilic, allowing them to absorb large amounts of oil. When exposed to an aqueous solution of carbon dioxide, the TBPA on the surface is protonated, switching its character to hydrophilic. This change in wettability facilitates the release of the absorbed oil, allowing for the recovery of the oil and the reuse of the aerogel. nih.gov This CO₂-triggered switchable hydrophilicity presents a promising technology for improving the efficiency and environmental footprint of oil spill cleanup and recovery operations.

Application in Rare Earth Element Separation (as a diglycolamide analogue, not direct application)

In the realm of critical materials, the separation of rare earth elements (REEs) is a significant challenge due to their similar chemical and physical properties. Solvent extraction is the primary industrial method for REE separation. While this compound is not a primary extractant for REEs in the way that diglycolamides (DGAs) are, it has been identified as a beneficial component in REE extraction solutions.

This compound is an example of a hydrophobic organoamide that can be incorporated into the hydrophobic solvent phase along with the primary DGA extractant. In this role, it can help to prevent the formation of a third, problematic gel-like phase during the extraction process. The inclusion of such hydrophobic organoamindes can also aid in the stripping or removal of the REEs from the organic phase after extraction, contributing to a more efficient and stable separation process.

Utilization in Material Science and Surface Modification Research

The chemical reactivity of this compound and its derivatives allows for their use in the modification of material surfaces and the development of advanced, responsive materials.

Surface Coating of Aerogels with Amidine Derivatives

As previously mentioned, the amidine derivative of this compound, tributylpentanamidine (TBPA), is used to coat aerogel surfaces to create materials with switchable wettability for oil recovery. nih.gov The effectiveness of the coating process can vary depending on the deposition technique employed. Common methods for applying TBPA to aerogel blankets include drop casting, dip coating, and physical vapor deposition (PVD).

Research has shown that the success of creating a switchable surface is dependent on the coating method and the process conditions. The heterogeneous fiber structure of the aerogel blankets and poor distribution of the TBPA can present challenges to achieving a uniform and effective coating. nih.gov

Table 1: Success Rate of TBPA Coating Methods on Aerogel Surfaces for Switchable Hydrophilicity

| Coating Method | Success Rate (%) |

| Physical Vapor Deposition (PVD) | 6.25 |

| Drop Casting | 11.7 |

| Dip Coating | 18 |

Incorporation into Mechanochemically Responsive Elastomers (as a general class of amides/amidines)

Mechanochemically responsive elastomers are a class of "smart" materials that can change their properties, such as color or self-healing capabilities, in response to mechanical stress. This response is often due to the presence of molecular units called mechanophores, which undergo chemical reactions when subjected to mechanical force. The amide functional group, a key feature of this compound, can play a significant role in the design of such responsive materials.

The amide group's ability to form strong hydrogen bonds allows it to act as a physical crosslink in a polymer network. researchgate.net In elastomers, these hydrogen bonds can contribute to the material's mechanical properties, thermal stability, and solvent resistance. When the material is subjected to stress, these physical crosslinks can be disrupted and reformed, providing a mechanism for energy dissipation and, in some cases, self-healing. Furthermore, theoretical studies suggest that placing an amide group adjacent to a mechanophore can modulate the force required for its activation. nih.gov This indicates that incorporating amide functionalities, such as those found in this compound derivatives, into elastomer backbones could be a strategy for fine-tuning their mechanochemical response.

Potential as a Component in Catalytic Systems

While direct applications of this compound in catalytic systems are not yet widely reported, the chemical nature of N,N-dialkyl amides suggests several potential roles in catalysis. Amides can act as ligands, coordinating to metal centers and influencing the activity and selectivity of a catalyst. They can also serve as solvents or additives that stabilize catalytic species, such as nanoparticles.

For instance, N,N-dimethylformamide (DMF), a simpler N,N-dialkyl amide, is known to act as a stabilizer for various metal nanoparticles used in catalysis. researchgate.net The lone pair of electrons on the nitrogen and oxygen atoms of the amide group can coordinate to the surface of the nanoparticles, preventing their aggregation and maintaining their catalytic activity. Given its similar functional group, this compound could potentially perform a similar role, with its longer alkyl chains possibly providing enhanced stability in nonpolar environments.

Furthermore, in the field of palladium-catalyzed cross-coupling reactions, which are fundamental in organic synthesis, the ligands coordinated to the palladium center are crucial for the reaction's success. While phosphine-based ligands are common, nitrogen-containing ligands are also widely used. The potential for N,N-dialkyl amides to act as ligands in such systems is an area of ongoing research. The specific steric and electronic properties of this compound could offer unique advantages in certain catalytic transformations.

Amide-Based Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, often a liquid solution. The effectiveness of a homogeneous catalyst is highly dependent on the ligands that coordinate to the metal center. Amide-based ligands have emerged as a versatile class of structures for tuning the properties of metal catalysts. nih.govresearchgate.net These ligands can influence the steric and electronic environment of the metal ion, thereby controlling the catalyst's activity and selectivity. vu.nl

Research has shown that potentially multidentate amide-based ligands can create specific coordination environments, such as a meridional N3 arrangement around a metal(II) ion. rsc.org The functionality of these ligands can be further enhanced by incorporating appended functional groups, which can create a secondary coordination sphere around the metal. rsc.org This cavity can bind substrates close to the Lewis acidic metal center, facilitating reactions like the ring-opening of epoxides and the cyanation of aldehydes. rsc.org

The choice of ligand is crucial for directing the outcome of a reaction. For instance, in gold-catalyzed reactions, switching the ligand can modulate reactivity and selectivity between competing reaction pathways. nih.gov While simple amides can act as ligands, more complex structures incorporating amide functionalities, such as N-heterocyclic carbenes (NHCs) and chiral ferrocenylphosphines with amide groups, have been successfully employed in various palladium-based coupling reactions and asymmetric catalysis. nih.govresearchgate.net The amide group in these complex ligands can play a critical role, sometimes by enforcing an organized transition state structure necessary for high enantioselectivity. nih.gov

Heterogeneous Catalysis Promoted by Amide/Amidine Derivatives

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, which is common in industrial processes due to the ease of separating and reusing the catalyst. Amide derivatives are also relevant in this domain. Amide-based complexes can be utilized as reusable heterogeneous catalysts for various organic transformations, including epoxidation of olefins. rsc.org

The principle involves designing ligands that not only coordinate with a metal center to form an active catalyst but also allow for the catalyst to be immobilized or easily recovered. The stability of the amide bond contributes to the robustness of such catalysts under reaction conditions. While this compound itself is a simple tertiary amide, the fundamental amide structure is a key component in more complex systems designed for heterogeneous applications. Research into hybrid 1,3-P,N-ligands, which can be synthesized from nitrilium ion synthons, demonstrates the modularity and potential for creating amide-like structures (iminophosphanes) for catalytic use. vu.nl These systems have proven effective in reactions like the Ru(II)-catalyzed hydration of benzonitrile (B105546) to selectively produce benzamide. vu.nl The performance of these catalysts is directly affected by the electronic properties of the amide-like ligands. vu.nl

Advanced Analytical Techniques for Studying N,n Dibutylpentanamide Transformations

Spectroscopic Methods for Mechanistic Insights

Spectroscopic techniques are indispensable for elucidating the intricate details of chemical reactions at a molecular level. They provide information on the structural changes occurring during a transformation, offering a window into reaction pathways and the identification of short-lived species.

In-situ NMR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. researchgate.net By acquiring a series of NMR spectra at regular intervals, the concentration changes of reactants, intermediates, and products can be tracked directly in the reaction vessel. researchgate.net This technique provides valuable kinetic data and can help to identify unexpected reaction pathways.

For a hypothetical acid-catalyzed hydrolysis of N,N-dibutylpentanamide to pentanoic acid and dibutylamine (B89481), in-situ ¹H NMR could be employed. The disappearance of the characteristic signals of the this compound starting material and the appearance of new signals corresponding to the products would be monitored over time. For instance, the triplet signal of the α-methylene protons in the pentanoyl group of the amide would decrease in intensity, while a new triplet at a different chemical shift, characteristic of the α-methylene protons in pentanoic acid, would emerge and grow.

Hypothetical ¹H NMR Monitoring Data for the Hydrolysis of this compound

| Reaction Time (minutes) | Integral of this compound α-CH₂ | Integral of Pentanoic Acid α-CH₂ |

| 0 | 1.00 | 0.00 |

| 15 | 0.75 | 0.25 |

| 30 | 0.50 | 0.50 |

| 60 | 0.25 | 0.75 |

| 120 | 0.05 | 0.95 |

This table presents hypothetical data for illustrative purposes.

Advanced Mass Spectrometry for Intermediate Identification

Advanced mass spectrometry (MS) techniques, such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS), are crucial for the identification of reaction intermediates. rsc.orgunl.pt These methods can detect and provide accurate mass measurements of transient species, which is vital for proposing and validating reaction mechanisms. Tertiary amides, upon ionization, can undergo specific fragmentation patterns, often involving cleavage of the N-CO bond, which can aid in their characterization. rsc.orgunl.ptacs.org

In the study of a transformation of this compound, such as a metal-catalyzed cross-coupling reaction, advanced MS could be used to identify key catalytic intermediates. By periodically sampling the reaction mixture and analyzing it by ESI-MS, it might be possible to observe transient species where the amide is coordinated to the metal center or has undergone oxidative addition.

Potential Intermediates in a Hypothetical Reaction of this compound Detectable by Mass Spectrometry

| Proposed Intermediate | Method of Detection | Expected m/z [M+H]⁺ |

| Protonated this compound | ESI-MS | 214.2271 |

| This compound-Metal Complex | ESI-MS | Varies with metal |

| Acylium Ion Intermediate | EI-MS/MS | 85.0648 |

This table contains hypothetical examples of intermediates and their expected mass-to-charge ratios.

Chromatographic Techniques for Reaction Mixture Analysis (e.g., GC, HPLC for product assessment)

Chromatographic techniques are fundamental for separating and quantifying the components of a reaction mixture. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used to assess the purity of products and to quantify the yield of a reaction.

For the analysis of a reaction involving this compound, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) would be a suitable method for separating and identifying volatile components. google.comatlantis-press.comnih.gov The choice of the GC column's stationary phase is critical for achieving good separation of the amide from other reactants and products. google.com

Illustrative GC Conditions for the Analysis of an this compound Reaction Mixture

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then 15 °C/min to 280 °C (5 min) |

| Detector | FID/MS |

This table provides typical, illustrative GC parameters.

HPLC would be particularly useful for the analysis of less volatile or thermally sensitive compounds that may be present in the reaction mixture. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.

X-ray Photoelectron Spectroscopy (XPS) for Surface Characterization of Derived Materials

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comnih.govbohrium.com If this compound were used to functionalize a surface, for example, by grafting it onto a polymer or a metal oxide, XPS would be an invaluable tool for characterizing the resulting material.

By analyzing the high-resolution N 1s spectrum, one could confirm the presence of the amide functionality on the surface. The binding energy of the N 1s peak for an amide is typically around 400 eV. nih.gov This would allow for the differentiation between the amide nitrogen and other nitrogen species that might be present, such as amines or nitriles.

Expected N 1s Binding Energies in an XPS Analysis of an Amide-Functionalized Surface

| Nitrogen Species | Typical Binding Energy (eV) |

| Amine (C-N) | ~399.5 |

| Amide (N-C=O) | ~400.5 |

| Protonated Amine (N-H⁺) | ~401.5 |

This table presents generally accepted binding energy ranges for different nitrogen species for illustrative purposes.

X-ray Diffraction Studies of Co-crystals or Metal Complexes (if applicable to specific research)

X-ray Diffraction (XRD) is the primary technique for determining the atomic and molecular structure of a crystal. If this compound were to be used as a ligand to form a metal complex, or as a co-former in the generation of a co-crystal, single-crystal or powder XRD would be essential for its structural elucidation. spuvvn.eduresearchgate.net

For a crystalline metal complex of this compound, single-crystal XRD could provide precise information on bond lengths, bond angles, and the coordination geometry around the metal center. Powder XRD is a valuable tool for phase identification and for assessing the crystallinity of bulk materials. spuvvn.edu

Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Metal-Oxygen Bond Length (Å) | 2.15 |

This table provides a hypothetical set of crystallographic parameters for illustrative purposes only, as no specific research on such complexes was found.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of tertiary amides often involves the use of stoichiometric coupling reagents, which can be hazardous and generate significant waste, presenting challenges for green chemistry. scispace.com Future research into the synthesis of N,N-dibutylpentanamide will undoubtedly prioritize the development of more sustainable and efficient methodologies.

Emerging strategies that hold promise for the synthesis of this compound and other N,N-disubstituted amides include:

Enzymatic Synthesis: The use of biocatalysts, such as lipases, offers a green alternative for amide bond formation directly from carboxylic acids and amines. nih.gov This approach often proceeds under mild conditions and with high selectivity, minimizing the need for extensive purification.

Metal- and Solvent-Free Conditions: Recent advancements have demonstrated the feasibility of synthesizing amides in the absence of transition metal catalysts and organic solvents. nih.govresearchgate.net These methods, often utilizing readily available reagents, significantly reduce the environmental impact of amide synthesis.

Photocatalysis: The use of covalent organic frameworks (COFs) as photocatalysts under visible light irradiation presents a novel and green route to amides from alcohols. dst.gov.in This approach offers mild reaction conditions, high efficiency, and catalyst recyclability.

Direct Amidation with Novel Catalysts: The development of catalysts that can directly facilitate the condensation of carboxylic acids and amines without the need for stoichiometric activating agents is a key area of research. researchgate.netrsc.org This includes the use of boric acid and other readily available catalysts. semanticscholar.org

| Synthetic Method | Key Advantages | Potential Challenges for this compound Synthesis |

|---|---|---|

| Conventional Coupling Reagents | High yields, broad substrate scope | Poor atom economy, hazardous byproducts, purification difficulties scispace.com |

| Enzymatic Synthesis | Mild conditions, high selectivity, environmentally benign nih.gov | Substrate specificity, enzyme stability and cost |

| Metal- and Solvent-Free Synthesis | Reduced environmental impact, simplified workup nih.govresearchgate.net | Potentially lower yields for sterically hindered substrates |

| Photocatalysis with COFs | Sustainable, mild conditions, recyclable catalyst dst.gov.in | Availability and cost of specific COFs, scalability |

Exploration of Unprecedented Reactivity Profiles

While the amide bond is notoriously stable, recent research has demonstrated that its reactivity can be unlocked under specific conditions. nih.gov For this compound, a tertiary amide, the absence of an N-H bond opens up unique reactivity pathways compared to primary and secondary amides. Future investigations should focus on exploring these unprecedented reactivity profiles.

Key areas for exploration include:

C-N Bond Activation: Developing catalytic systems that can selectively cleave the robust C-N bond of this compound would provide access to novel synthetic transformations.

Novel Rearrangement Reactions: Tertiary amides can undergo unique rearrangement reactions, such as the Polonovski reaction, which involves the treatment of a tertiary amine N-oxide with an activating agent to form an N,N-disubstituted acetamide (B32628) and an aldehyde. Exploring analogous reactions for this compound could lead to new synthetic methodologies.

Reactions with Organometallic Reagents: The interaction of N,N-disubstituted amides with highly reactive organometallic reagents, such as phenyldimethylsilyllithium, can lead to a variety of unexpected and synthetically useful products, depending on the reaction conditions and the structure of the amide. rsc.org A systematic study of such reactions with this compound is warranted.

Integration into Complex Chemical Systems for Multifunctional Applications

The properties of this compound, such as its polarity and potential for hydrogen bonding (through the carbonyl oxygen), make it an interesting candidate for integration into more complex chemical systems. Future research should explore its role in the development of multifunctional materials and catalysts.

Potential applications include:

Polymer Chemistry: As a monomer or an additive, this compound could be incorporated into polymers to modify their physical and chemical properties, such as solubility, thermal stability, and mechanical strength.

Supramolecular Chemistry: The amide functionality can participate in non-covalent interactions, making this compound a potential building block for the construction of self-assembling supramolecular structures with applications in areas such as drug delivery and sensing.

Catalysis: The carbonyl oxygen of the amide can act as a Lewis basic site, suggesting that this compound could function as a ligand for metal catalysts, potentially influencing their activity and selectivity.

Scalability Challenges in Academic Synthesis of Amide/Amidine Systems

Translating a synthetic route from a laboratory scale to an industrial process presents numerous challenges. For this compound, these challenges are representative of the broader issues faced in the scale-up of amide and amidine syntheses.

Key scalability challenges include:

Reaction Conditions: Many novel synthetic methods developed in academic labs rely on specialized equipment or require strictly controlled conditions (e.g., inert atmospheres, very low temperatures) that are difficult and costly to implement on a large scale. themjalab.com

Reagent Cost and Availability: The cost and availability of starting materials, catalysts, and reagents become critical factors at an industrial scale. Sustainable methods often utilize cheaper and more abundant resources. dst.gov.in

Purification: The removal of byproducts and impurities can be a major bottleneck in large-scale production. Methods that offer high purity of the final product with minimal purification steps are highly desirable. nih.gov

Safety: The handling of hazardous reagents and the management of exothermic reactions are significant safety concerns that must be addressed during scale-up.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental and computational chemistry provides a powerful tool for understanding and predicting the behavior of chemical systems. For this compound, a synergistic approach can accelerate the discovery of new synthetic routes and the exploration of its reactivity.

Future research should leverage this synergy in the following ways:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-dibutylpentanamide with high purity, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, reacting pentanoyl chloride with dibutylamine in anhydrous dichloromethane under nitrogen atmosphere. To minimize side reactions (e.g., hydrolysis of the acyl chloride), maintain stoichiometric excess of dibutylamine (1.2:1 molar ratio) and control reaction temperature at 0–5°C. Post-synthesis, purify via fractional distillation (boiling range 210–215°C at reduced pressure) or column chromatography (silica gel, ethyl acetate/hexane eluent). Confirm purity using gas chromatography (GC) with flame ionization detection (>99% purity threshold) .

Q. How can the structural integrity of this compound be validated using spectroscopic techniques?

- Methodological Answer : Employ a combination of -NMR and -NMR to confirm the amide backbone and substituents. Key spectral features include:

- -NMR: A singlet at δ 2.1–2.3 ppm (methylene protons adjacent to the carbonyl), triplet signals for butyl chains (δ 0.8–1.6 ppm).

- -NMR: Carbonyl resonance at δ 170–175 ppm, with butyl carbons at δ 20–35 ppm.

- IR spectroscopy should show a strong amide C=O stretch at ~1650 cm. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Intermediate Research Questions

Q. What analytical strategies are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

- Methodological Answer : Use liquid-liquid extraction (LLE) with dichloromethane for sample preparation, followed by LC-MS/MS quantification. Optimize chromatographic conditions:

- Column: C18 reverse-phase (2.6 μm, 100 Å pore size).

- Mobile phase: Acetonitrile/water (70:30 v/v) with 0.1% formic acid.

- MS detection: Electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode, targeting m/z 200.2 → 142.1 (quantifier ion). Include deuterated internal standards (e.g., d-N,N-dibutylpentanamide) to correct for matrix effects .

Q. How does solvent polarity influence the stability and reactivity of this compound in catalytic reactions?

- Methodological Answer : Conduct kinetic studies in solvents of varying polarity (e.g., toluene, THF, DMSO). Monitor reaction progress via in situ FTIR or -NMR. Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, accelerating reactions like hydrolysis or aminolysis. In non-polar solvents (e.g., toluene), the compound exhibits higher thermal stability (>150°C) but slower reactivity. Use Arrhenius plots to determine activation energies for degradation pathways .

Advanced Research Questions

Q. How can computational models predict the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate electron density maps and Fukui indices. For example, predict electrophilic attack at the α-carbon of the pentanamide chain due to higher nucleophilicity (Fukui > 0.15). Validate with experimental data by comparing predicted vs. observed products in nitration or halogenation reactions. Use Gaussian or ORCA software for simulations .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Perform meta-analysis of existing studies with strict inclusion criteria (e.g., standardized assay protocols, >90% compound purity). Use statistical tools like Cohen’s to assess inter-study variability. If discrepancies persist, design orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to isolate confounding factors. For example, conflicting cytotoxicity results may arise from differential cell membrane permeability, which can be tested via logP measurements or artificial membrane assays .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., synthetic yields under varying conditions) with error margins (±SD).

- Figures : Use reaction coordinate diagrams for DFT results or heatmaps for solvent polarity effects.

- References : Prioritize peer-reviewed journals and authoritative databases (PubChem, NIST). Avoid non-validated sources like BenchChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.